(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the morpholine derivative: This step involves the reaction of morpholine with a suitable isothiocyanate to form the morpholin-4-ylcarbamothioyl intermediate.
Coupling with the nitrophenyl group: The intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13(15-14(23)16-17-7-9-22-10-8-17)6-3-11-1-4-12(5-2-11)18(20)21/h1-6H,7-10H2,(H2,15,16,19,23)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGZRPONJUYDLM-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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